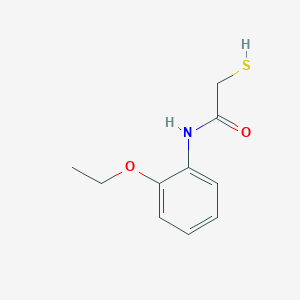

N-(2-ethoxyphenyl)-2-mercaptoacetamide

Description

N-(2-Ethoxyphenyl)-2-mercaptoacetamide is a mercaptoacetamide derivative featuring a 2-ethoxyphenyl substituent linked to the acetamide core via a sulfur-containing thiol group. The ethoxy group at the phenyl ring’s ortho position may influence solubility, metabolic stability, and target binding compared to other substituents (e.g., methoxy, chloro, or acetyl groups) .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-9-6-4-3-5-8(9)11-10(12)7-14/h3-6,14H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLTUDDMTKLBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 2-ethoxyaniline with chloroacetyl chloride to form N-(2-ethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with thiourea to yield the final product, N-(2-ethoxyphenyl)-2-mercaptoacetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of N-(2-ethoxyphenyl)-2-mercaptoacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)-2-mercaptoacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a ligand in binding studies. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry: In industrial applications, N-(2-ethoxyphenyl)-2-mercaptoacetamide can be used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by covalently modifying active site cysteine residues.

Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetic and Physicochemical Properties

- Solubility and Stability : Mercaptoacetamide-based HDAC inhibitors (e.g., W2 and S2 in ) showed aqueous solubility >100 µM and plasma stability >80% over 24 hours, critical for oral bioavailability. These properties are superior to hydroxamate-based HDAC inhibitors like SAHA .

Data Table: Key Properties of Selected Mercaptoacetamides

Q & A

Basic: What are the key considerations for synthesizing N-(2-ethoxyphenyl)-2-mercaptoacetamide?

Methodological Answer:

Synthesis typically involves reacting 2-ethoxyaniline with thioglycolic acid under inert conditions (argon/nitrogen) to prevent oxidation of the thiol group. Key steps include:

- Reagent Ratios: Use a slight excess of thioglycolic acid (1.1–1.2 equivalents) to drive the reaction to completion .

- Temperature Control: Maintain 120°C for 5–6 hours to ensure amide bond formation while avoiding decomposition .

- Purification: Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) is critical to isolate the product from unreacted starting materials and byproducts .

Validation: Confirm purity via TLC and NMR. The thiol proton (δ ~2.97 ppm) and amide NH (δ ~10.2 ppm) in H NMR are diagnostic .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- H and C NMR: Identify the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), thiol (δ ~2.97 ppm), and amide carbonyl (δ ~168 ppm) .

- Mass Spectrometry (ESI+): Look for the molecular ion peak [M+H] at m/z corresponding to CHNOS (calc. 211.07) .

- FT-IR: Confirm amide C=O stretch (~1650 cm) and S-H stretch (~2550 cm) .

Advanced: How to resolve discrepancies in NMR data for thiol-containing acetamides?

Methodological Answer:

Discrepancies often arise from thiol oxidation or tautomerism:

- Oxidation Control: Use degassed solvents and inert atmospheres during sample preparation. Add a reducing agent (e.g., DTT) to stabilize the thiol group .

- Tautomer Analysis: Compare H NMR in DMSO-d vs. CDCl. Thiol protons may exchange or broaden in polar solvents, while thione tautomers show distinct carbonyl shifts .

- X-ray Crystallography: Resolve ambiguities via SHELXL refinement of single-crystal structures. The ethoxy group’s spatial orientation and hydrogen-bonding patterns can clarify tautomeric states .

Advanced: How does the ethoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The ethoxy substituent on the phenyl ring:

- Electron-Donating Effect: Activates the ring toward electrophilic substitution at the para position but deactivates meta positions.

- Steric Hindrance: The ethoxy group’s bulk can slow reactions at adjacent sites, favoring regioselectivity in functionalization .

- Solubility Impact: Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions like sulfonation or cross-coupling .

Experimental Design: Compare reaction rates and byproducts with analogs (e.g., methoxy vs. ethoxy) using kinetic assays .

Advanced: What strategies optimize synthesis yield under varying conditions?

Methodological Answer:

- Catalyst Screening: Test bases like triethylamine vs. DMAP to enhance acylation efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility, while toluene reduces side reactions via azeotropic water removal .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 5 hours conventionally) .

- In-line Monitoring: Employ LC-MS to track intermediate formation and adjust conditions dynamically .

Basic: What are the stability challenges for N-(2-ethoxyphenyl)-2-mercaptoacetamide?

Methodological Answer:

- Thiol Oxidation: Store under inert gas at –20°C. Add stabilizers (e.g., EDTA) to chelate metal ions that catalyze oxidation .

- Hydrolysis Risk: Avoid aqueous buffers at high pH. Use anhydrous conditions during handling .

- Light Sensitivity: Protect from UV exposure by using amber vials and conducting reactions in dim light .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or varying thiol positions) .

- Enzyme Assays: Test inhibitory activity against targets like bacterial proteases or fungal enzymes. Use IC values and kinetic studies (e.g., Lineweaver-Burk plots) .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis data .

Advanced: How to address low crystallinity during X-ray analysis?

Methodological Answer:

- Crystallization Screens: Use vapor diffusion with solvents like ethyl acetate/hexane. Add co-solvents (e.g., DMSO) to improve crystal lattice formation .

- Cryoprotection: Soak crystals in paratone-N oil to prevent ice formation during data collection .

- Data Refinement: Apply SHELXL’s TWIN/BASF commands to model twinning or disorder, common in flexible ethoxyphenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.